molecular formula C15H15NO B11967297 2-{(E)-[(4-ethylphenyl)imino]methyl}phenol CAS No. 33721-62-9

2-{(E)-[(4-ethylphenyl)imino]methyl}phenol

Cat. No.: B11967297
CAS No.: 33721-62-9
M. Wt: 225.28 g/mol
InChI Key: OLUGVEIBZJDJFG-UHFFFAOYSA-N
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Description

2-{(E)-[(4-ethylphenyl)imino]methyl}phenol is a Schiff base compound belonging to a class of molecules known for their diverse applications in chemical research and as versatile ligands in coordination chemistry. This compound features a phenol group ortho-substituted with an imine (azomethine) group, which is further connected to a 4-ethylphenyl ring. The molecular conformation is stabilized by a strong intramolecular O—H···N hydrogen bond, a characteristic trait of such Schiff bases that favors the phenol-imine tautomeric form in the solid state . The dihedral angle between the two aromatic rings influences the overall planarity and potential binding modes of the molecule . Schiff bases like this one are fundamental tools in scientific research. They are widely employed as chelating ligands to synthesize metal complexes with various transition metals, and these complexes are investigated for their potential catalytic, magnetic, and photochromic properties . Furthermore, structurally similar Schiff bases have been studied for their biological activities and interactions with biological targets, such as estrogen receptors, indicating their value in pharmacological research . The synthesis of this class of compounds is typically achieved via a straightforward condensation reaction between an aldehyde and an amine; a common method involves refluxing 4-ethylaniline with salicylaldehyde (or a derivative) in an ethanol solution . This product is intended for research and development use only by technically qualified individuals. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use. All chemicals should be handled with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33721-62-9

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

IUPAC Name

2-[(4-ethylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO/c1-2-12-7-9-14(10-8-12)16-11-13-5-3-4-6-15(13)17/h3-11,17H,2H2,1H3

InChI Key

OLUGVEIBZJDJFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N=CC2=CC=CC=C2O

Origin of Product

United States

Synthetic Methodologies for 2 E 4 Ethylphenyl Imino Methyl Phenol and Analogues

Condensation Reactions for Imine Formation

The cornerstone of synthesizing 2-{(E)-[(4-ethylphenyl)imino]methyl}phenol is the condensation reaction between salicylaldehyde (B1680747) and 4-ethylaniline (B1216643). This reaction forms the characteristic carbon-nitrogen double bond (imine or azomethine group) of the Schiff base.

Conventional Solution-Phase Synthesis Approaches

The classical method for synthesizing Schiff bases involves the refluxing of an equimolar mixture of the aldehyde and amine in an organic solvent. tandfonline.comnih.gov Commonly used solvents include ethanol (B145695) or methanol (B129727). tandfonline.comtandfonline.com The reaction often requires the addition of a few drops of a catalyst, such as glacial acetic acid, to facilitate the condensation. ijacskros.com

A primary challenge in this method is the removal of the water molecule formed during the reaction to shift the equilibrium towards the product side. tandfonline.com This is traditionally achieved through azeotropic distillation using a Dean-Stark apparatus or by employing dehydrating agents. While effective, these methods often involve prolonged reaction times and the use of volatile and potentially hazardous organic solvents. tandfonline.comtandfonline.com For instance, a typical synthesis might involve refluxing the reactants in ethanol for several hours. orientjchem.org

Table 1: Comparison of Conventional Synthesis Parameters

ReactantsSolventCatalystReaction TimeYieldReference
Salicylaldehyde, 4-MethylanilineDMF-3 hours (reflux)- researchgate.net
Salicylaldehyde, Various AminesEthanolAcetic Acid3 hours (reflux)70-75% ijacskros.comorientjchem.org
Phthalaldehydes, Various AminesEthanol-3 hours (reflux)70-75% orientjchem.org

This table is interactive. Click on the headers to sort the data.

Green Chemistry Initiatives in Schiff Base Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly or "green" synthetic methods. nih.gov These approaches aim to reduce or eliminate the use of hazardous solvents, minimize energy consumption, and simplify work-up procedures.

A notable green alternative is the synthesis of Schiff bases under solvent-free conditions. rsc.org This can be achieved by simply grinding the solid reactants together at room temperature. orientjchem.org This method has been shown to be highly efficient, often resulting in higher yields and significantly shorter reaction times compared to conventional solution-phase approaches. orientjchem.org For example, grinding phthalaldehydes and various amines for just 10 minutes at ambient temperature yielded products in the 90-95% range, a significant improvement over the 70-75% yields obtained after 3 hours of reflux in ethanol. orientjchem.org In some cases, simply mixing salicylaldehyde and p-toluidine (B81030) without any solvent can yield the crystalline product after about a week. researchgate.net Catalysts like lemon juice, a natural acid, have also been successfully employed in solvent-free reactions of aryl aldehydes and primary aromatic amines, offering an economical and environmentally friendly option.

The use of water as a solvent for organic reactions is a cornerstone of green chemistry. tandfonline.comrecentscientific.com It is inexpensive, non-toxic, and non-flammable. recentscientific.com The synthesis of salicylaldehyde-based Schiff bases in aqueous media has been demonstrated to be a new, efficient, and environmentally friendly procedure. recentscientific.comresearchgate.net Reactions in water can exhibit significant rate accelerations, sometimes up to 300-fold compared to organic solvents. tandfonline.com The insolubility of the Schiff base products in water often simplifies their isolation, as they can be easily collected by filtration. tandfonline.com This method is experimentally simple, clean, and provides high yields with reduced reaction times. tandfonline.com

Table 2: Comparison of Green Synthesis Methods

MethodReactantsSolvent/ConditionsReaction TimeYieldReference
GrindingPhthalaldehydes, Various AminesSolvent-free, room temp.10 minutes90-95% orientjchem.org
StirringSalicylaldehyde, Various AminesWater, room temp.10 minutesGood recentscientific.com
MicrowaveSalicylaldehyde, Substituted AnilinesWater30 sec - 2 minExcellent researchgate.net
MicrowaveSalicylaldehyde, Substituted AnilinesSolvent-free1 minute94-97% sphinxsai.comresearchgate.net
UltrasoundSubstituted Benzaldehydes, Substituted AnilinesSolvent-free10-20 minutesGood asianpubs.org

This table is interactive. Click on the headers to sort the data.

Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. researchgate.netsphinxsai.comresearchgate.net The synthesis of Schiff bases, including those derived from salicylaldehyde, under microwave irradiation in both aqueous and solvent-free conditions has been extensively reported. researchgate.netsphinxsai.com For instance, the reaction of salicylaldehyde with various aromatic amines in water under microwave irradiation at 200 W was completed in 30 seconds to 2 minutes, yielding excellent results. researchgate.net Solvent-free microwave synthesis of imines has been shown to reduce reaction times from 24 hours to just one minute, with yields increasing from 79-87% to 94-97%. researchgate.net

Similarly, ultrasound irradiation has been successfully employed for the synthesis of Schiff bases. asianpubs.orgquestjournals.org This sonochemical method can significantly reduce reaction times and increase product yields compared to conventional heating. ijcce.ac.irijcce.ac.irtsijournals.com The reactions are often carried out at room temperature, further contributing to the energy efficiency of the process. tsijournals.com For example, the ultrasound-promoted condensation of substituted benzaldehydes and anilines was achieved in 10-20 minutes without the need for a solvent. asianpubs.org

Design and Synthesis of Precursor Components

The synthesis of this compound relies on the availability of its two key precursors: salicylaldehyde and 4-ethylaniline.

Salicylaldehyde , or 2-hydroxybenzaldehyde, is a crucial aromatic aldehyde. hkasme.orgscienceinfo.com It can be prepared through several methods, with the Reimer-Tiemann reaction being a classic example. scienceinfo.comchemicalbook.com This reaction involves the ortho-formylation of phenol (B47542) by reacting it with chloroform (B151607) in the presence of a strong base like sodium hydroxide. hkasme.orgscienceinfo.com Another method is the Duff reaction, which also achieves ortho-selective formylation of phenols. wikipedia.org Industrially, salicylaldehyde can be produced by the condensation of phenol with formaldehyde (B43269) to yield hydroxybenzyl alcohol, which is then oxidized to the aldehyde. wikipedia.org

4-Ethylaniline is a primary aromatic amine that serves as the other essential building block. guidechem.comnih.gov This compound, also known as p-aminoethylbenzene, is a colorless to pale yellow liquid. guidechem.com It is widely used as an intermediate in the synthesis of dyes and pharmaceuticals. guidechem.com A common purification method involves dissolving it in benzene, acetylating it, recrystallizing the acetyl derivative, and then hydrolyzing it back to the amine. chemicalbook.com

Reaction Optimization Strategies for Yield and Purity

The yield and purity of this compound and its analogues are highly dependent on several key reaction parameters, including the synthetic method, choice of solvent, catalyst, reaction temperature, and duration. Research has explored various strategies, from traditional refluxing in organic solvents to innovative green chemistry techniques like microwave-assisted synthesis and solvent-free methods, to enhance the efficiency of the synthesis.

Influence of Synthetic Method: Conventional vs. Green Approaches

Conventional synthesis typically involves refluxing the reactants in an organic solvent for several hours. ripublication.com While effective, this method often suffers from long reaction times and the environmental impact of volatile organic solvents. In contrast, green synthetic methods such as microwave irradiation and grindstone techniques have demonstrated significant advantages.

Microwave-assisted synthesis, in particular, has emerged as a superior method, drastically reducing reaction times from hours to minutes while simultaneously improving product yields. ripublication.comisca.me For instance, a comparative study on the synthesis of a Schiff base from p-aminophenol and salicylaldehyde showed a yield of 78.0% after 4 hours of conventional refluxing, whereas microwave irradiation produced a 94.3% yield in just 3.5 minutes. isca.me Another study comparing methods for salicylaldehyde-based Schiff bases found that microwave synthesis in water afforded yields of 90-95% in as little as 30-120 seconds, compared to 50-56% yields from conventional methods requiring over 2 hours. researchgate.net The grindstone method, a solvent-free approach, also presents a viable green alternative, yielding pure products in good percentages (e.g., 76%) within 20-40 minutes. ijrat.org

Table 1. Comparison of Synthetic Methods for Salicylaldehyde-Based Schiff Bases
MethodTypical SolventReaction TimeReported Yield (%)Reference
Conventional Heating (Reflux)Ethanol1 - 4 hours50 - 78% ripublication.comisca.meresearchgate.net
Microwave IrradiationWater / Ethanol / Solvent-free30 seconds - 5 minutes90 - 95% isca.meresearchgate.netbnmu.ac.in
Grindstone (Solvent-free)None20 - 40 minutes~76% ijrat.org

Effect of Solvents and Catalysts

The choice of solvent and the use of a catalyst are pivotal in optimizing the condensation reaction. Traditional syntheses frequently employ organic solvents like ethanol, methanol, or THF. ripublication.combnmu.ac.in However, green chemistry principles encourage the use of water or solvent-free conditions. Water is an advantageous solvent as it is inexpensive, non-toxic, and can enhance reactivity and selectivity. bnmu.ac.in

The reaction can be performed without a catalyst, particularly under high-energy conditions like microwave irradiation. bnmu.ac.inresearchgate.net However, in many cases, an acid catalyst is added to facilitate the dehydration step and improve reaction rates and yields. Glacial acetic acid is a commonly used catalyst for this purpose. ripublication.comresearchgate.net Studies have shown that in the absence of a catalyst, the reaction may not proceed to completion, even with heating, whereas the addition of a catalyst can lead to excellent yields. researchgate.net

Table 2. Effect of Reaction Conditions on the Yield of Salicylaldehyde-Aniline Condensation
ReactantsConditionsCatalystYield (%)Reference
Salicylaldehyde + Aniline (B41778)Stirring at RT, 45 minNoneNo Product researchgate.net
Salicylaldehyde + AnilineHeating at 70°C, 3 hoursNoneNo Product researchgate.net
Salicylaldehyde + Substituted AnilineReflux in Ethanol, 1-2 hoursGlacial Acetic AcidHigh ripublication.com
Salicylaldehyde + Substituted AnilineMicrowave in Water, 30-120 secNone90-95% researchgate.netbnmu.ac.in

Impact of Temperature and Reaction Time

Temperature and reaction time are interdependent parameters. Conventional methods often require elevated temperatures (reflux) for extended periods to drive the reaction to completion. ripublication.comresearchgate.net One study determined that 70°C was the optimal temperature for achieving the best yields for a series of related Schiff bases under conventional heating. bnmu.ac.in The primary advantage of methods like microwave synthesis is the significant reduction in both the required time and often the temperature, leading to a more energy-efficient process with fewer by-products. The rapid and efficient heating provided by microwaves accelerates the reaction, leading to high purity and yield in a fraction of the time required by conventional techniques. isca.me

Advanced Spectroscopic and Crystallographic Characterization of 2 E 4 Ethylphenyl Imino Methyl Phenol Systems

Vibrational Spectroscopy (FTIR) for Functional Group Identification

Fourier-transform infrared (FTIR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. For 2-{(E)-[(4-ethylphenyl)imino]methyl}phenol, the FTIR spectrum reveals key vibrational frequencies that confirm its structure.

A prominent band observed in the range of 1600–1624 cm⁻¹ is attributed to the C=N (imine) stretching vibration, a defining feature of Schiff bases. researchgate.net Another significant absorption is the O-H stretching band, which provides insight into the hydrogen bonding environment within the molecule. Additionally, the spectra of related compounds show characteristic bands for other functional groups, which can be used for comparative analysis. researchgate.net

Table 1: Key FTIR Spectral Data for Related Schiff Base Compounds

Functional GroupWavenumber (cm⁻¹)Reference
C=N Stretch1600 - 1624 researchgate.net
O-H StretchVaries
C-H Aromatic Stretch~3059 rsc.org
C=C Aromatic Stretch1586 - 1429 rsc.org

Note: Specific wavenumber for O-H stretch can vary depending on intra- and intermolecular hydrogen bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing a detailed map of the atomic connectivity in a molecule.

¹H NMR spectroscopy of Schiff bases derived from salicylaldehyde (B1680747) and various anilines provides distinct signals that can be assigned to specific protons in the molecule. The chemical shift of the azomethine proton (-CH=N-) is particularly diagnostic, typically appearing as a singlet in the downfield region of the spectrum. The protons of the aromatic rings exhibit complex splitting patterns in the aromatic region, while the ethyl group protons on the phenyl ring give rise to a characteristic quartet and triplet. The phenolic O-H proton signal can be observed, although its position and intensity may vary depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

Table 2: Representative ¹H NMR Data for Related Schiff Base Structures

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
OHVariess (broad)
CH=N~8.4s
Aromatic-H~6.8 - 7.7m
-CH₂- (ethyl)~2.6q~7.6
-CH₃ (ethyl)~1.2t~7.6

Data is generalized from typical spectra of similar compounds.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The imine carbon (C=N) signal is a key indicator, typically found in the downfield region around 160-170 ppm. The carbons of the two aromatic rings give rise to a series of signals in the 110-160 ppm range. The ethyl group carbons are observed in the upfield region of the spectrum.

Table 3: Representative ¹³C NMR Data for Related Schiff Base Structures

CarbonChemical Shift (ppm)
C=N~160-170
C-O (phenol)~155-160
Aromatic C~110-150
-CH₂- (ethyl)~28
-CH₃ (ethyl)~15

Data is generalized from typical spectra of similar compounds.

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of the compound, which aids in its structural confirmation. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular formula. The fragmentation pattern often involves cleavage of the bonds adjacent to the imine group and the ethyl substituent, leading to characteristic fragment ions. aiirjournal.comlibretexts.orgnih.gov The presence of a phenol (B47542) group can also lead to specific fragmentation pathways, such as the loss of CO. docbrown.infoyoutube.com

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Visible (UV-Vis) spectroscopy provides insights into the electronic structure and conjugation within the molecule. Schiff bases typically exhibit two main absorption bands in their UV-Vis spectra. nih.govmdpi.com The first band, appearing at shorter wavelengths, is attributed to π → π* transitions within the aromatic rings. The second band, at longer wavelengths, is associated with the n → π* transition of the imine group and intramolecular charge transfer. nih.gov The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. atauni.edu.tr In some cases, a third band related to the keto-amine tautomer can be observed, particularly in polar solvents. atauni.edu.tr

Table 4: Expected UV-Vis Absorption Bands

TransitionWavelength Range (nm)
π → π~250 - 300
n → π / ICT~300 - 400

ICT: Intramolecular Charge Transfer

Single Crystal X-ray Diffraction (SCXRD) Analysis

Single crystal X-ray diffraction (SCXRD) provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov For Schiff bases of this type, SCXRD studies often confirm the E configuration around the C=N double bond and the presence of a strong intramolecular O-H···N hydrogen bond, which forms a stable six-membered ring. nih.govnih.gov This interaction contributes to the planarity of the molecule. researchgate.netnih.gov The crystal packing is typically stabilized by various intermolecular forces, such as van der Waals interactions and, in some cases, π-π stacking. nih.gov

Table 5: Illustrative Crystallographic Data for a Related Schiff Base

ParameterValueReference
Crystal SystemMonoclinic
Space GroupP2₁/c (or similar)
a (Å)~19.8
b (Å)~4.7
c (Å)~12.3
β (°)~104
Z4

Data is for a representative compound and serves as an example.

Determination of Molecular Conformation and E/Z Configuration of the Imine Bond

The molecular conformation of this compound is characterized by the spatial arrangement of its constituent aromatic rings and the configuration of the central imine (-C=N-) bond. X-ray crystallography studies have unequivocally established that the imine bond in this compound adopts an E-configuration. This geometric isomer is the more stable form, where the substituents on the carbon and nitrogen atoms of the imine group are on opposite sides.

ParameterValueReference
Imine Bond (C=N) ConfigurationE
Molecular ConformationNon-planar

Analysis of Intramolecular Hydrogen Bonding (O-H···N) and S(6) Ring Motif Formation

A prominent and structurally determinative feature of this compound is the presence of a strong intramolecular hydrogen bond between the hydroxyl group of the phenol ring and the nitrogen atom of the imine group (O-H···N). This interaction is crucial for the stability of the enol-imine tautomer in the solid state.

The formation of this hydrogen bond results in a six-membered pseudo-aromatic ring, denoted as an S(6) ring motif. This motif significantly influences the electronic and photophysical properties of the molecule, contributing to its observed photochromic and thermochromic behaviors. The strength of this hydrogen bond can be inferred from the short O···N distance and the geometry of the O-H···N angle, as determined by X-ray diffraction.

InteractionDescriptionKey FeatureReferences
Intramolecular Hydrogen BondO-H···NStabilizes the enol-imine tautomer
Ring MotifS(6)Formation of a pseudo-aromatic six-membered ring

Intermolecular Interactions and Crystal Packing Motifs (Hirshfeld Surface Analysis, C-H···π, π-π Stacking)

In the crystalline state, the molecules of this compound are organized into a three-dimensional supramolecular architecture through a network of weak intermolecular interactions. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.

Interaction TypeDescriptionRole in Crystal PackingReferences
C-H···πHydrogen atom interacting with a π-systemMajor contribution to crystal stability
π-π StackingOverlap of aromatic rings of adjacent moleculesContributes to lattice stability

Dihedral Angles and Planarity of Aromatic Ring Systems

The non-planar nature of this compound is quantitatively described by the dihedral angle between the mean planes of the salicylidene and the 4-ethylphenyl rings. This angle is a critical parameter as it influences the extent of π-conjugation across the molecule. A larger dihedral angle implies less conjugation between the two aromatic systems.

The planarity of the individual aromatic rings is generally maintained, but the molecule as a whole is twisted at the C-N single bond connecting the imine group to the 4-ethylphenyl ring. This twist is a consequence of minimizing steric strain. The specific value of the dihedral angle can vary slightly depending on the crystalline environment and packing forces.

Structural FeatureDescriptionSignificanceReferences
Dihedral AngleAngle between the planes of the two aromatic ringsInfluences π-conjugation and electronic properties
Molecular PlanarityNon-planar overall structureResult of steric hindrance and minimization of strain

Investigation of Tautomeric Forms in the Solid State (Enol-Imine vs. Keto-Amine Equilibrium)

Schiff bases derived from salicylaldehyde can potentially exist in two tautomeric forms: the enol-imine form and the keto-amine form. The equilibrium between these two forms is a key aspect of their chemistry and is responsible for their interesting photophysical properties.

In the solid state, crystallographic studies of this compound have consistently shown that the molecule exists exclusively in the enol-imine tautomeric form. This is evidenced by the location of the phenolic proton on the oxygen atom and the characteristic C-O and C=N bond lengths. The stability of the enol-imine form is attributed to the formation of the strong intramolecular O-H···N hydrogen bond, which creates a stable six-membered ring system. The keto-amine form, which would involve a proton transfer from the hydroxyl group to the imine nitrogen, is not observed in the crystalline state under normal conditions.

Tautomeric FormPresence in Solid StateReason for Stability/AbsenceReferences
Enol-ImineExclusively presentStabilized by strong intramolecular O-H···N hydrogen bond
Keto-AmineNot observedLess stable due to the disruption of the hydrogen-bonded ring system

Computational Chemistry and Theoretical Investigations of 2 E 4 Ethylphenyl Imino Methyl Phenol

Density Functional Theory (DFT) Calculations for Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional arrangement of atoms in a molecule. For 2-{(E)-[(4-ethylphenyl)imino]methyl}phenol, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) or similar basis set, are employed to determine the most stable molecular geometry. iucr.orgiucr.org

The two aromatic rings, the phenol (B47542) ring and the 4-ethylphenyl ring, are generally found to be twisted with respect to each other. The dihedral angle between these rings is a key parameter determined by DFT. For instance, in a related molecule, the phenol ring is inclined by 45.73 (2)° from the plane of the aniline (B41778) ring. iucr.org This non-planar arrangement arises from the steric hindrance between the hydrogen atoms on the two rings. Bond lengths and angles calculated by DFT are typically in good agreement with experimental data obtained from X-ray crystallography. jcsp.org.pkresearchgate.net For example, the C=N double bond length is consistent with values observed in similar Schiff base compounds. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is typically localized on the electron-rich phenol ring, indicating its role as the primary electron donor. The LUMO is often centered on the imine group and the 4-ethylphenyl ring, which act as the electron acceptor. A smaller HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net The energy of this gap can be calculated using DFT methods and provides insight into the molecule's electronic transitions and potential applications in areas like nonlinear optics. researchgate.net The HOMO-LUMO energy gap for a similar compound, (E)-4-methyl-2-{[(4-methylphenyl)imino]methyl}phenol, has been reported. iucr.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed understanding of the bonding and electronic structure within a molecule. It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energies. jcsp.org.pk

Electrophilicity-Based Charge Transfer (ECT) Analysis

Electrophilicity-Based Charge Transfer (ECT) is a theoretical concept that helps to predict the direction of charge transfer in a reaction. It is particularly useful in understanding the interaction of a molecule with other chemical species, such as DNA bases. researchgate.net

For this compound, ECT analysis can be used to determine if the molecule will act as an electron acceptor or donor in a charge transfer process. The analysis involves calculating the charge transfer (ΔN) to the molecule from a known electron donor. researchgate.net Studies on similar Schiff bases have indicated that they can act as electron acceptors, suggesting potential for interactions with biological macromolecules. researchgate.net

Global and Local Chemical Reactivity Descriptors

Global and local chemical reactivity descriptors are a set of parameters derived from DFT calculations that quantify a molecule's reactivity. researchgate.net

Global Descriptors:

Electronegativity (χ): Represents the molecule's ability to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. A higher hardness value indicates greater stability. researchgate.net

Global Softness (S): The reciprocal of hardness, indicating the molecule's polarizability. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Local Descriptors:

Fukui Functions (f(r)): Identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scielo.org.mx

Local Softness (s(r)): Related to the Fukui function, it indicates the local reactivity of different atomic sites. scielo.org.mx

These local descriptors pinpoint specific atoms or functional groups that are most likely to participate in chemical reactions. frontiersin.org

Theoretical Prediction and Comparison of Spectroscopic Parameters

Computational methods can be used to predict spectroscopic parameters, such as vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. These theoretical predictions are then compared with experimental data to validate the computational model and provide a more detailed interpretation of the experimental spectra. researchgate.net

For this compound, DFT calculations can simulate the FT-IR spectrum by calculating the vibrational frequencies. The calculated frequencies are often scaled to correct for systematic errors in the computational method. The predicted spectrum can help in the assignment of the experimental vibrational bands to specific molecular motions, such as the C=N stretching, O-H bending, and aromatic ring vibrations. researchgate.net

Similarly, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net The theoretical chemical shifts are then compared with the experimental values. A good correlation between the calculated and experimental data confirms the molecular structure and helps in the assignment of the NMR signals to specific protons and carbon atoms in the molecule. researchgate.net

Theoretical Studies on Tautomerism and Intramolecular Proton Transfer Mechanisms

The Schiff base, this compound, derived from salicylaldehyde (B1680747), is a subject of significant theoretical interest due to the phenomenon of tautomerism, specifically the equilibrium between the enol-imine and keto-amine forms. This equilibrium is governed by the transfer of a proton between the phenolic oxygen and the imine nitrogen atom. Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the thermodynamics and kinetics of this process.

Theoretical studies on analogous 2-hydroxy Schiff bases consistently show that the enol-imine tautomer is generally more stable than the keto-amine form in the gas phase and in nonpolar solvents. scispace.com The stability of the enol form is attributed to the aromaticity of the phenolic ring. However, the relative stability can be influenced by the solvent environment, with polar solvents potentially stabilizing the more polar keto-amine tautomer. researchgate.netnih.gov

The intramolecular proton transfer (IPT) from the oxygen to the nitrogen atom proceeds through a transition state where the proton is shared between the two heteroatoms. The energy barrier for this transfer is a key parameter determining the rate of interconversion between the two tautomers. In many 2-hydroxy Schiff bases, this barrier is relatively low, allowing for a dynamic equilibrium between the two forms. nih.govsonar.ch

Furthermore, upon photoexcitation, these molecules can undergo Excited State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com In the excited state, the relative energies of the tautomers can be reversed, with the keto form often becoming more stable. This process is typically very fast and is responsible for the characteristic large Stokes shift observed in the fluorescence spectra of these compounds. nih.gov

Detailed Research Findings

Computational studies, typically employing DFT with basis sets like 6-311++G(d,p), are used to model the potential energy surface for the proton transfer reaction. researchgate.net These calculations provide insights into the geometric parameters, relative energies, and vibrational frequencies of the enol and keto tautomers, as well as the transition state connecting them.

For this compound, the enol-imine form is characterized by a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (O-H···N). In the less stable keto-amine tautomer, this hydrogen is covalently bonded to the nitrogen, forming an N-H···O interaction.

Table 1: Calculated Relative Energies of Tautomers and Transition State

SpeciesRelative Energy (kcal/mol) - Gas PhaseRelative Energy (kcal/mol) - Polar Solvent
Enol-imine0.000.00
Keto-amine2.5 - 5.01.0 - 3.0
Transition State6.0 - 10.04.0 - 8.0

Note: These values are representative and based on computational studies of analogous Schiff bases. The actual values for this compound may vary.

Table 2: Key Geometric Parameters from DFT Calculations (Illustrative)

ParameterEnol-imine FormKeto-amine Form
O-H bond length (Å)~1.01~1.80
N-H bond length (Å)~1.75~1.03
C=N bond length (Å)~1.29~1.35
C-O bond length (Å)~1.35~1.27

Note: These bond lengths are typical values obtained from DFT calculations for salicylaldehyde Schiff bases and serve as an illustration.

Reactivity and Chemical Transformations of 2 E 4 Ethylphenyl Imino Methyl Phenol and Its Derivatives

Oxidation Pathways and Formation of Oxidized Derivatives (e.g., Quinones)

The oxidation of 2-{(E)-[(4-ethylphenyl)imino]methyl}phenol and its derivatives can occur at several sites, primarily the phenolic ring and the imine group. While specific studies on the oxidation of this exact molecule are not extensively detailed in the literature, the reactivity can be inferred from related compounds.

The phenolic moiety is susceptible to oxidation, which can lead to the formation of quinone-type structures. For instance, the parent aldehyde, salicylaldehyde (B1680747), can be oxidized to catechol (1,2-dihydroxybenzene) via the Dakin reaction using hydrogen peroxide wikipedia.org. Subsequent oxidation of such dihydroxy derivatives can yield quinones. The presence of the imine substituent on the ring influences the electron density and, consequently, the susceptibility of the ring to oxidation.

Electrochemical studies on similar Schiff bases have demonstrated their capacity to undergo redox reactions. rsc.org These studies often reveal quasi-reversible one-electron redox behavior, indicating the formation of radical intermediates that could lead to dimerization or further oxidation products. rsc.org The electrochemical oxidation of the phenolic hydroxyl group is a common pathway, which can lead to the formation of a phenoxyl radical. This radical can then undergo further reactions.

The imine bond itself can also be a site of oxidative cleavage, though this is generally less common than reactions on the aromatic ring. Under strong oxidizing conditions, the C=N bond could potentially be cleaved to yield the original aldehyde and a nitroso or nitro compound from the amine portion.

Table 1: Potential Oxidation Reactions and Products

Starting Compound Oxidizing Agent/Method Potential Product(s)
This compound Hydrogen Peroxide (Dakin-like reaction) 2-({(E)-[(4-ethylphenyl)imino]methyl})benzene-1,4-diol
This compound Electrochemical Oxidation Phenoxyl radical, quinone-imine derivatives

Reduction of the Imine Moiety to Amine Derivatives

The reduction of the azomethine (C=N) double bond is a fundamental transformation of Schiff bases, leading to the formation of stable secondary amines. This reaction is a valuable tool for creating more flexible ligand structures and other functional molecules.

A widely used method for this reduction is catalytic hydrogenation or the use of chemical reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and effective reagent for the selective reduction of the imine group without affecting the aromatic rings. sciencemadness.org The reaction typically involves treating the Schiff base with NaBH₄ in an alcoholic solvent like methanol (B129727) or ethanol (B145695).

The resulting product from the reduction of this compound is 2-{[(4-ethylphenyl)amino]methyl}phenol. This secondary amine retains the phenolic hydroxyl group and the substituted phenyl ring but possesses a more flexible C-N single bond, which can significantly alter its chemical and coordination properties.

Table 2: Imine Reduction to Corresponding Secondary Amine

Starting Schiff Base Reducing Agent Product (Secondary Amine)
This compound Sodium Borohydride (NaBH₄) 2-{[(4-ethylphenyl)amino]methyl}phenol

Electrochemical methods can also be employed for the reduction of the imine bond, offering a "green" alternative to chemical reagents.

Nucleophilic and Electrophilic Substitution Reactions on Aromatic Rings

The two aromatic rings in this compound exhibit different reactivities towards substitution reactions due to the electronic effects of their respective substituents.

Electrophilic Aromatic Substitution:

Phenolic Ring: This ring is substituted with a hydroxyl (-OH) group and the imine-containing group (-CH=N-Ar). The hydroxyl group is a powerful activating group and is ortho, para-directing. The imine group, similar to a carbonyl group, is generally considered a deactivating group and is meta-directing. ncert.nic.in The strong activating effect of the hydroxyl group will dominate, directing incoming electrophiles primarily to the positions ortho and para to it (positions 3, 5, and the already substituted position 1). Given that positions 1 and 2 are occupied, electrophilic attack is most likely at positions 3 and 5.

N-Phenyl Ring: This ring is substituted with an ethyl (-CH₂CH₃) group, which is a weakly activating, ortho, para-directing group. Therefore, electrophilic substitution will occur at the positions ortho and para to the ethyl group. Since the para position is occupied by the imine linkage, substitution will be directed to the two equivalent ortho positions.

Table 3: Directing Effects for Electrophilic Aromatic Substitution

Aromatic Ring Substituent(s) Electronic Effect Directing Influence
Phenolic Ring -OH (hydroxyl) Activating, Strong ortho, para
-CH=N-Ar (imine) Deactivating, Moderate meta

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution is less common on these rings unless they are further modified with strong electron-withdrawing groups. For a nucleophilic attack to occur, the ring must be electron-deficient. The introduction of groups like a nitro (-NO₂) group, for example, would activate the ring towards nucleophilic substitution. nih.gov

Strategies for Functionalization and Derivatization

The structural framework of this compound allows for extensive functionalization through several key strategies.

Variation of Aldehyde and Amine Precursors: The most direct method for creating a diverse library of derivatives is to alter the starting materials. The condensation reaction can be performed with a wide range of substituted salicylaldehydes and anilines. For example, using 5-bromosalicylaldehyde (B98134) instead of salicylaldehyde yields (E)-4-Bromo-2-[(4-ethylphenyl)iminomethyl]phenol. researchgate.net Similarly, using different substituted anilines allows for systematic modification of the N-phenyl ring. nih.govatauni.edu.tr

Coordination with Metal Ions: Schiff bases are exceptional chelating ligands that form stable complexes with a vast number of transition and main group metal ions. The oxygen of the hydroxyl group and the nitrogen of the imine group act as donor atoms, binding to a metal center. This creates organometallic derivatives with potential applications in catalysis and materials science. ekb.egnih.gov

Reactions at the Hydroxyl Group: The phenolic -OH group can undergo standard reactions, such as etherification. For example, reaction with an alkyl halide in the presence of a base would yield an alkoxy derivative, altering the electronic and steric properties of the molecule. wikipedia.org

Substitution on the Aromatic Rings: As discussed in the previous section, electrophilic substitution can be used to introduce new functional groups (e.g., -Br, -NO₂, -SO₃H) onto either aromatic ring, thereby fine-tuning the molecule's characteristics. nih.govresearchgate.net

These strategies enable the targeted design and synthesis of new molecules based on the this compound scaffold for a variety of scientific applications.

Coordination Chemistry and Metal Complexation of 2 E 4 Ethylphenyl Imino Methyl Phenol As a Ligand

Ligand Design Principles and Coordination Modes

The design of 2-{(E)-[(4-ethylphenyl)imino]methyl}phenol as a ligand is centered around its ability to form a stable chelate ring with a metal ion. This is primarily achieved through bidentate chelation involving the phenolic oxygen and the imine nitrogen atoms. rasayanjournal.co.innanobioletters.com The deprotonation of the phenolic hydroxyl group and the coordination of the lone pair of electrons on the imine nitrogen to the metal center create a stable six-membered ring. This mode of coordination is a common feature for Schiff base ligands derived from salicylaldehyde (B1680747) and its derivatives. xisdxjxsu.asia

An intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen is a key feature of the free ligand, contributing to its stability. iucr.orgresearchgate.net Upon complexation, this hydrogen is replaced by the metal ion. The geometry of the ligand, particularly the E configuration of the imine bond, is crucial for bringing the donor atoms into the correct orientation for chelation. iucr.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved by reacting the Schiff base ligand with a metal salt in a suitable solvent, often with refluxing. researchgate.netmedwinpublishers.com

Complex Formation with Transition Metals

This Schiff base has been successfully used to synthesize complexes with a range of transition metals. Documented examples include complexes with Cu(II), Zn(II), Co(II), Ni(II), Mn(II), and Cd(II). rasayanjournal.co.inresearchgate.net The formation of these complexes is driven by the strong affinity of the transition metal ions for the N,O-donor set of the ligand. nanobioletters.com

Stoichiometry and Coordination Geometry of Metal Complexes

The stoichiometry of the resulting metal complexes is frequently found to be in a 1:2 metal-to-ligand ratio, particularly with divalent transition metals. nanobioletters.commedwinpublishers.com This leads to the general formula [M(L)₂], where L is the deprotonated Schiff base ligand.

The coordination geometry around the central metal ion is influenced by the nature of the metal and the steric and electronic properties of the ligand. For instance, square-planar geometries are common for Ni(II) and Cu(II) complexes, while tetrahedral or octahedral geometries can also be observed. researchgate.netresearchgate.net In some cases, solvent molecules, such as water, can also coordinate to the metal center, leading to higher coordination numbers and octahedral geometries. researchgate.net

Table 1: Stoichiometry and Geometry of Selected Metal Complexes

Metal Ion Stoichiometry (Metal:Ligand) Coordination Geometry
Cu(II) 1:2 Square-planar researchgate.net
Ni(II) 1:2 Square-planar researchgate.net
Zn(II) 1:2 Tetrahedral
Co(II) 1:2 Octahedral researchgate.net
Mn(II) 1:2 Octahedral semanticscholar.org

Spectroscopic Signatures of Complex Formation

The formation of metal complexes is readily confirmed by various spectroscopic techniques, which show distinct changes compared to the free ligand.

UV-Vis Spectroscopy: The electronic spectra of the complexes show shifts in the absorption bands corresponding to the π→π* and n→π* transitions of the ligand upon coordination to the metal ion. nanobioletters.comsemanticscholar.org New bands may also appear in the visible region, which are attributed to d-d electronic transitions of the metal ion and ligand-to-metal charge transfer (LMCT) bands. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence of coordination. A key indicator is the shift of the C=N (imine) stretching vibration to a different frequency upon complexation, confirming the involvement of the imine nitrogen in bonding to the metal. nanobioletters.com The disappearance of the broad O-H stretching band of the phenolic group and the appearance of new bands at lower frequencies, corresponding to M-N and M-O stretching vibrations, further confirm the coordination of the ligand to the metal ion. semanticscholar.orgmdpi.com

Table 2: Key IR Spectral Data (cm⁻¹) for the Ligand and a Representative Cu(II) Complex

Functional Group Ligand Cu(II) Complex
ν(O-H) ~3339 -
ν(C=N) ~1611 Shifted
ν(M-O) - ~500-800
ν(M-N) - ~498-562

Data compiled from representative studies of similar Schiff base complexes. nanobioletters.comsemanticscholar.orgresearchgate.net

Electronic, Optical, and Magnetic Properties of Schiff Base Metal Complexes

The coordination of this compound to metal ions significantly influences the electronic, optical, and magnetic properties of the resulting complexes.

The electronic properties are altered upon complexation, as evidenced by the changes in the UV-Vis spectra. The formation of the metal-ligand bonds creates new molecular orbitals, leading to different electronic transitions. iucr.org Some of these complexes have been investigated for their non-linear optical (NLO) properties. researchgate.net

The magnetic properties of the complexes are dependent on the central metal ion and its oxidation state. For example, complexes with paramagnetic metal ions like Cu(II) or Co(II) will exhibit magnetic moments, while complexes with diamagnetic ions like Zn(II) will not. researchgate.net Magnetic susceptibility measurements can, therefore, provide valuable information about the electronic configuration and geometry of the metal center. researchgate.net For instance, the magnetic moment of a Cu(II) complex can help to distinguish between a monomeric square-planar and a dimeric structure.

Photophysical Behavior (e.g., Fluorescence, Luminescence)

There is no specific information available in the searched literature regarding the fluorescence or luminescence properties of metal complexes of this compound. While studies on other Schiff base complexes show that they can exhibit fluorescence, often enhanced upon coordination with a metal ion, data such as emission wavelengths, quantum yields, and the influence of different metal centers for the title compound have not been reported in the provided sources.

Data Table: Photophysical Properties of this compound Complexes

Complex Emission Max (nm) Quantum Yield (Φ) Excitation Max (nm) Source

Thermal Stability and Decomposition Pathways of Complexes

Specific data from thermogravimetric analysis (TGA) or differential thermal analysis (DTA) for metal complexes of this compound, including their decomposition temperatures, mass loss percentages, and decomposition pathways, are not detailed in the available literature. Research on similar Schiff base metal complexes indicates that they generally decompose in multiple stages, often losing coordinated water molecules first, followed by the decomposition of the organic ligand, ultimately yielding a metal oxide residue at high temperatures. However, without experimental data for the specific complexes of this compound, a detailed analysis cannot be provided. For instance, the decomposition temperature for the Cu(II) complex of a related compound, 2-{(E)-[(4-chlorophenyl)imino]methyl}phenol, was found to be 209℃ researchgate.net.

Data Table: Thermal Decomposition Data for this compound Complexes

Complex Decomposition Step Temperature Range (°C) Mass Loss (%) Proposed Product Source

Academic and Research Applications of 2 E 4 Ethylphenyl Imino Methyl Phenol and Its Metal Complexes

Catalytic Applications in Organic Reactions

The molecular architecture of 2-{(E)-[(4-ethylphenyl)imino]methyl}phenol, featuring a salicylidene moiety, positions it as a promising ligand for the synthesis of transition metal complexes with potential catalytic applications. The imine nitrogen and phenolic oxygen atoms provide effective coordination sites for metal ions, leading to the formation of stable chelates. semanticscholar.org While the broader class of salicylaldimine Schiff base complexes has been extensively studied as catalysts in a variety of organic transformations, specific research into the catalytic use of this compound and its metal complexes is still an emerging area. chemijournal.com

Exploration of Catalytic Potentials in Homogeneous and Heterogeneous Systems

The versatility of Schiff base complexes allows for their application in both homogeneous and heterogeneous catalytic systems. chemijournal.com In homogeneous catalysis, the solubility of the metal complex in the reaction medium facilitates high activity and selectivity. Conversely, for heterogeneous catalysis, these complexes can be anchored onto solid supports, which simplifies catalyst recovery and reuse, a crucial aspect for industrial applications.

While extensive research has demonstrated the catalytic efficacy of various Schiff base complexes in reactions such as oxidations, reductions, and carbon-carbon bond-forming reactions, specific studies detailing the catalytic performance of this compound complexes are not extensively documented in the current literature. The potential for such applications is, however, significant. For instance, copper(II) complexes of similar N-salicylideneaniline ligands have been shown to be active catalysts for the reduction of nitrophenols. mdpi.com

Table 1: Potential Catalytic Applications of Schiff Base Metal Complexes

Catalytic System Reaction Type Potential Advantages
Homogeneous Oxidation, Reduction, C-C Coupling High activity and selectivity

It is important to note that while the table outlines potential applications, specific catalytic data for this compound complexes in these reactions is a subject for future investigation.

Mechanistic Investigations of Catalytic Pathways and Substrate Selectivity

Understanding the mechanism of a catalytic reaction is fundamental to optimizing its efficiency and selectivity. For Schiff base metal complexes, the catalytic cycle often involves the coordination of the substrate to the metal center, followed by a series of transformations, and finally, the release of the product. youtube.com The electronic and steric properties of the Schiff base ligand, such as the ethyl group on the phenyl ring in this compound, can significantly influence the catalytic pathway and substrate selectivity.

Computational studies, such as Density Functional Theory (DFT), are powerful tools for elucidating these mechanisms. researchgate.net However, to date, detailed mechanistic investigations specifically for catalytic reactions involving this compound complexes have not been reported. Future research in this area would be invaluable for designing more efficient and selective catalysts based on this ligand.

Material Science and Advanced Functional Materials

The unique photophysical and physicochemical properties of Schiff bases and their metal complexes make them attractive candidates for the development of advanced functional materials.

Exploration of Photochromic and Thermochromic Properties

Photochromism and thermochromism are phenomena where a compound changes color upon exposure to light or heat, respectively. rsc.orgresearchgate.net This behavior in N-salicylideneaniline derivatives is often associated with a tautomeric equilibrium between the enol-imine and keto-amine forms. rsc.orgresearchgate.net The planarity of the molecule, influenced by the dihedral angle between the two aromatic rings, is a key factor in determining whether a compound will exhibit photochromism or thermochromism. rsc.org

While the photochromic and thermochromic properties of many salicylidene aniline (B41778) derivatives have been studied, there is currently no specific data available in the literature regarding the photochromic or thermochromic behavior of this compound. Investigations into the crystal structure and the effect of the 4-ethylphenyl group on the molecular planarity would be necessary to predict and confirm such properties.

Table 2: General Relationship between Molecular Structure and Chromic Properties in Salicylidene Anilines

Property Associated Structural Feature
Photochromism Non-planar structure (larger dihedral angle between aromatic rings)

Development of Smart Materials with Tunable Responses

Smart materials are materials that respond to external stimuli, such as light, heat, or pH. The reversible nature of the photochromic and thermochromic phenomena in some Schiff bases makes them ideal components for the creation of such materials. acs.org These materials could find applications in sensors, optical data storage, and molecular switches. rsc.org Furthermore, the incorporation of Schiff bases into polymer matrices can lead to the development of stimuli-responsive hydrogels. acs.orgdovepress.com

The potential for this compound to be used in the development of smart materials is an exciting prospect. However, specific research on the design and synthesis of smart materials incorporating this particular compound is yet to be undertaken.

Semiconducting Characteristics of Metal Complexes

Metal complexes of Schiff bases have been shown to exhibit semiconducting properties, which are of great interest for applications in electronic devices. The electrical conductivity of these materials is influenced by the nature of the metal ion and the structure of the organic ligand.

While studies on similar Schiff base complexes have demonstrated their semiconducting behavior, specific data on the semiconducting characteristics of metal complexes of this compound are not available in the current body of scientific literature. Research into the synthesis and electrical conductivity measurements of its metal complexes, such as those with copper(II) and nickel(II), would be a valuable contribution to the field of materials science.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
Rhodium(II) acetate
Copper(II) acetate

Potential in Electronic and Optical Devices (e.g., non-linear optical properties)

Schiff bases and their metal complexes, including those analogous to this compound, are being investigated for their potential in electronic and optical technologies. The electronic properties of these materials can be tuned by modifying the organic ligand or the central metal ion.

Certain Schiff base metal complexes exhibit semiconducting behavior. For instance, a study on complexes of a related Schiff base showed that their electrical conductivity falls within the semiconductor range, with activation energies of electrical conduction varying depending on the metal ion (e.g., Cu(II), Cd(II), Co(II), Zn(II), Mn(II), Ni(II)). rasayanjournal.co.in This suggests that metal complexes of this compound could be tailored for specific semiconductor applications.

Furthermore, research into similar Schiff bases has highlighted their non-linear optical (NLO) properties. Theoretical studies on related phenol (B47542) derivatives have explored their hyperpolarizability, a key factor for NLO materials. researchgate.net NLO materials are crucial for applications in optoelectronics, such as in optical switching and frequency conversion. The electronic and NLO properties are influenced by factors like intramolecular charge transfer within the molecule.

The table below summarizes the electrical conductivity data for a series of analogous Schiff base metal complexes.

Metal IonActivation Energy (eV)
Cu(II)>0.311
Cd(II)0.106-0.311
Co(II)0.106-0.311
Zn(II)0.106-0.311
Mn(II)0.106-0.311
Ni(II)<0.106
Data adapted from a study on analogous Schiff base metal complexes. rasayanjournal.co.in

Chromophoric Properties and Potential in Dyes and Pigments Research

The inherent chromophoric nature of this compound and its derivatives makes them interesting subjects for research in dyes and pigments. The color of these compounds arises from the absorption of light in the visible spectrum, which is facilitated by the presence of chromophores (like the C=N imine group) and a conjugated system of alternating double and single bonds. nih.gov

Many Schiff bases exhibit phenomena such as thermochromism (color change with temperature) and photochromism (color change upon irradiation with light). researchgate.net For example, polymorphs of (E)-4-bromo-2-[(phenylimino)methyl]phenol display different colors at room temperature and exhibit thermochromism. nih.govnih.gov The planarity of the molecule, specifically the dihedral angle between the aromatic rings, has been linked to the extent of this color change. nih.govnih.gov This property is valuable for developing "smart" materials that respond to external stimuli.

The electronic spectra of these compounds and their metal complexes show absorption bands attributable to π-π* and n-π* intraligand transitions. mdpi.comresearchgate.net Upon complexation with metal ions, these bands can shift, leading to different colors. This tunability is a key aspect of designing new dyes and pigments with specific desired hues.

Chemical Sensing and Recognition Systems

The ability of this compound and its analogs to bind with specific ions and small molecules has led to their exploration as chemosensors. The interaction with an analyte can trigger a measurable signal, such as a change in color or fluorescence.

Schiff base derivatives have been successfully designed as selective chemosensors for various metal ions. For instance, a fluorescent chemosensor based on a similar Schiff base has been shown to selectively detect Al³⁺, Fe²⁺, and Cu²⁺ ions. asianpubs.org Another Schiff base sensor was developed for the detection of iodide anions, demonstrating high sensitivity. researchgate.net The selectivity arises from the specific coordination preferences of the ligand's donor atoms (nitrogen and oxygen) for different metal ions.

Research has demonstrated the use of Schiff base ligands in the colorimetric detection of multiple metal ions, including Cr³⁺, Fe²⁺, Fe³⁺, and Hg²⁺. mdpi.com The binding of the ligand to these metal ions results in distinct color changes that can be observed with the naked eye. mdpi.com Furthermore, electrochemical sensors for detecting substances like 4-ethylphenyl sulfate (B86663) have been developed using molecularly imprinted polymers, showcasing the versatility of these chemical systems in sensor design. nih.gov

The sensing mechanism of these chemosensors is often based on spectroscopic or electrochemical changes upon analyte binding.

Spectroscopic Sensing: This involves monitoring changes in the UV-Visible absorption or fluorescence spectra of the compound. Upon complexation with a metal ion, a "turn-on" or "turn-off" fluorescence response can occur. For example, a Schiff base chemosensor for Al³⁺, Fe²⁺, and Cu²⁺ ions operates on a "turn-on" fluorescence system. asianpubs.org The formation of the complex can also lead to a red shift in the absorption spectrum, known as a bathochromic shift, which is responsible for the color change in colorimetric sensors. mdpi.comnih.gov

Electrochemical Sensing: Electrochemical sensors utilize changes in the electrical properties of the sensor material. For instance, an electrochemical sensor for iodide anions was developed using a platinum electrode modified with a Schiff base. The detection was analyzed using differential pulse voltammetry (DPV), which showed a linear response to the iodide concentration. researchgate.net

The table below details the sensing capabilities of some analogous Schiff base chemosensors.

Chemosensor Based OnAnalyte DetectedSensing MechanismLimit of Detection
(E)-2-[[(4-hydroxyphenyl)imino]methyl]phenol researchgate.netIodide (I⁻)Electrochemical (DPV)4 x 10⁻⁸ M
E-2-(((4-aminophenyl)imino)methyl)-5-(difluoromethoxy)phenol asianpubs.orgAl³⁺, Fe²⁺, Cu²⁺Fluorescence ("turn-on")Not specified
1-(2-thiophenylimino)-4-(N-dimethyl)benzene mdpi.comCr³⁺, Fe²⁺, Fe³⁺, Hg²⁺Colorimetric (UV-Vis)Not specified

Role in Organic Synthesis as Versatile Building Blocks and Intermediates for Complex Organic Molecules

They are readily synthesized through the condensation reaction of an aldehyde (salicylaldehyde) with a primary amine (4-ethylaniline). nih.govresearchgate.net This straightforward synthesis makes them accessible starting materials. The resulting Schiff bases can then be used to create a variety of derivatives and heterocyclic compounds. For example, they serve as ligands to synthesize a wide range of metal complexes with diverse structures and properties. mdpi.comresearchgate.netnanobioletters.com These complexes themselves can act as catalysts in various organic reactions.

Supramolecular Chemistry and Crystal Engineering through Non-Covalent Interactions

The study of the crystal structure of this compound and its analogs reveals the importance of non-covalent interactions in directing their self-assembly into well-defined supramolecular architectures. These interactions are fundamental to crystal engineering, which aims to design and synthesize solid-state structures with desired properties.

A common feature in the crystal structure of these phenol-imine compounds is a strong intramolecular O-H···N hydrogen bond, which forms a stable six-membered ring. nih.govnih.govnih.govnih.gov This interaction plays a crucial role in determining the conformation of the molecule.

Biomolecular Interactions and Mechanistic Studies

The study of how this compound and its corresponding metal complexes interact with biological molecules is a critical area of research for understanding their therapeutic potential. These interactions are foundational to their biological activity, including how they might function as antimicrobial or anticancer agents. The core of these investigations lies in identifying specific biological targets, quantifying the strength of these interactions, and elucidating the precise molecular mechanisms at play.

Exploration of Protein Interactions and Modifications (as a biochemical tool)

Currently, specific studies detailing the use of this compound or its metal complexes as biochemical tools for exploring protein interactions and modifications are not extensively available in the public research domain. However, the general class of Schiff bases, to which this compound belongs, is known for its ability to interact with proteins. This interaction is often facilitated by the imine group (-C=N-) and the hydroxyl group (-OH) which can participate in hydrogen bonding with amino acid residues on protein surfaces.

The formation of stable complexes with transition metals can enhance this interactive potential. Metal complexes of Schiff bases often possess unique geometries and electronic properties that allow them to bind to specific sites on proteins, potentially leading to modifications of the protein's structure and function. Future research may focus on utilizing these properties of this compound complexes to probe protein active sites or to act as catalysts in biochemical reactions.

Binding Affinity to Biological Targets (e.g., enzymes, receptors)

Quantitative data on the binding affinity of this compound and its metal complexes to specific biological targets like enzymes or receptors are limited. For related Schiff base compounds, researchers have employed techniques such as molecular docking to predict binding affinities. For instance, studies on other Schiff bases have identified potential interactions with enzymes like hydrolase, kinase, and transferase. One such study on 2-(((3-chlorophenyl) imino) methyl)-4-nitrophenol identified thankyrase-2 as a potential biological target with a significant docking score.

These computational approaches provide a theoretical framework for understanding how this compound might bind to biological macromolecules. The binding is thought to be driven by a combination of forces including hydrogen bonds, van der Waals forces, and in the case of metal complexes, coordinate bonds. Experimental validation of these predicted interactions through biophysical techniques is a necessary next step in the research process.

Table 1: Predicted Biological Targets for a Structurally Related Schiff Base (Note: This data is for a related compound and is provided for illustrative purposes, as specific data for this compound is not available.)

Target Enzyme ClassPotential TargetPredicted Docking Score (kcal/mol)
HydrolasecAMP-inhibited cGMP 3',5'-cyclic phosphodiesterase 10A≤ -7.00
KinaseSerine/threonine-protein kinase pim-1≤ -7.00
KinaseCell division protein kinase 2≤ -7.00
KinaseCell division protein kinase 5≤ -7.00
TransferaseSulfotransferase 1A1≤ -7.00
TransferaseThankyrase-2-9.266

Elucidation of Interaction Mechanisms at the Molecular Level

The precise molecular mechanisms through which this compound and its derivatives exert their biological effects are a subject of ongoing investigation. Structural studies of similar Schiff bases reveal that intramolecular hydrogen bonding between the phenolic hydroxyl group and the imine nitrogen atom is a common feature. This hydrogen bond contributes to the planarity and stability of the molecule.

The interaction with biological targets is believed to involve the azomethine nitrogen, which can form hydrogen bonds with active sites within biomolecules. nih.gov The formation of metal complexes can significantly alter the biological activity, often enhancing it. This is attributed to the chelation theory, which suggests that the coordination of a metal ion to the Schiff base ligand reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across cell membranes.

Molecular modeling and spectroscopic studies are key tools in elucidating these mechanisms. For example, Hirshfeld surface analysis of structurally similar Schiff bases has been used to investigate the contributions of different intermolecular contacts, such as H⋯H, C⋯H, and O⋯H interactions, which are crucial for understanding how these molecules pack in a crystal lattice and how they might interact with biological surfaces.

Q & A

Q. What are the common synthetic routes for 2-{(E)-[(4-ethylphenyl)imino]methyl}phenol, and how is reaction progress monitored?

Answer: The compound is typically synthesized via a Schiff base condensation reaction between 4-ethylaniline and salicylaldehyde derivatives under reflux in ethanol. The reaction involves nucleophilic attack of the amine on the carbonyl group, followed by dehydration to form the imine bond. Reaction progress is monitored using thin-layer chromatography (TLC) to track the disappearance of starting materials. UV-Vis spectroscopy (absorbance at ~258 nm for π–π* transitions) and FT-IR (stretching bands at ~1628 cm⁻¹ for C=N) confirm imine formation .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral features indicate its structure?

Answer:

  • FT-IR: A strong peak at ~1628 cm⁻¹ confirms the C=N stretch of the imine group. Broad O-H stretches (~3300 cm⁻¹) indicate phenolic hydroxyl groups.
  • UV-Vis: Absorption bands at ~258 nm (π–π* transitions) and a shoulder at ~383 nm (n–π* transitions of the imine) are diagnostic .
  • 1H-NMR: Signals for aromatic protons (δ 6.5–8.0 ppm) and the imine proton (δ ~8.3 ppm) are critical for structural validation .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound, and what software is used for refinement?

Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous determination of bond lengths, angles, and hydrogen-bonding networks. For example, the imine bond length (C=N) typically ranges from 1.28–1.30 Å. The SHELX suite (e.g., SHELXL) is widely used for structure refinement, with validation tools like ORTEP-3 visualizing thermal ellipsoids and disorder . Hydrogen bonding (e.g., O-H···N interactions) can stabilize molecular packing in the triclinic or monoclinic crystal systems .

Q. How do computational methods like DFT predict electronic properties, and how do they compare with experimental data?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP functional) model the compound’s electronic structure, including HOMO-LUMO gaps and electrostatic potential surfaces. For instance, the HOMO of Schiff bases is often localized on the imine and phenol moieties. Experimental UV-Vis transitions (e.g., 258 nm) correlate with TD-DFT-predicted excitation energies. Discrepancies >5% may indicate solvent effects or approximations in the exchange-correlation functional .

Q. How do substituents (e.g., ethyl, nitro) influence biological activity, and what design strategies optimize activity?

Answer:

  • Electron-donating groups (e.g., -CH₂CH₃) enhance stability via steric protection of the imine bond.
  • Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, improving antimicrobial activity. Comparative studies show that 4-ethyl substitution improves lipophilicity, enhancing membrane penetration in bacterial assays . Structure-activity relationship (SAR) models guide targeted modifications, such as introducing halogens for increased binding affinity to enzyme active sites .

Methodological Considerations

Q. How can researchers address discrepancies between experimental and computational data in structural studies?

Answer:

  • Refinement of crystallographic parameters: Adjust thermal displacement parameters (ADPs) in SHELXL to account for disorder .
  • Solvent effects in DFT: Include implicit solvent models (e.g., PCM) to better match experimental UV-Vis spectra .
  • Validation tools: Use R-factors (e.g., R₁ < 0.05) and residual density maps to identify unmodeled electron density .

Q. What experimental strategies optimize reaction yields in Schiff base synthesis?

Answer:

  • Solvent selection: Ethanol or methanol promotes reversible imine formation, minimizing side reactions.
  • Catalysis: Acidic (e.g., glacial acetic acid) or dehydrating agents (e.g., molecular sieves) shift equilibrium toward product.
  • Temperature control: Reflux at 70–80°C balances reaction rate and byproduct suppression. Yields >80% are achievable with stoichiometric control .

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